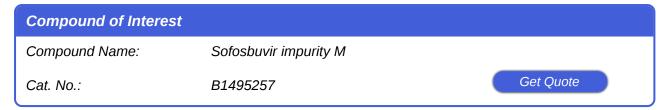


Physicochemical Characterization of Sofosbuvir Impurity M: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Sofosbuvir impurity M** is a known process-related impurity that is a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the available physicochemical characteristics of **Sofosbuvir impurity M**, including its identification, analytical profiles, and a proposed synthetic pathway.

Chemical Identity and Physical Properties

Sofosbuvir impurity M is systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. Its fundamental chemical and physical properties are summarized in the table below. While it is known to be soluble in dimethyl sulfoxide (DMSO), specific quantitative solubility data and a precise melting point are not readily available in public literature, likely due to the proprietary nature of detailed impurity profiling studies.



Property	Value
Chemical Name	propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
CAS Registry Number	2095551-10-1
Molecular Formula	C22H30N3O10P
Molecular Weight	527.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	2-8°C

Analytical Characterization

The primary method for the detection and quantification of **Sofosbuvir impurity M** in the bulk drug substance is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Detection of Sofosbuvir Impurity M

A typical isocratic RP-HPLC method for the analysis of Sofosbuvir and its related impurities is detailed below.

Chromatographic Conditions:



Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
Mobile Phase	0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Column Temperature	35°C
Injection Volume	10 μL

Under these conditions, Sofosbuvir typically elutes at approximately 3.674 minutes, while **Sofosbuvir impurity M** has a distinct retention time of around 5.704 minutes[1].

Spectroscopic Data

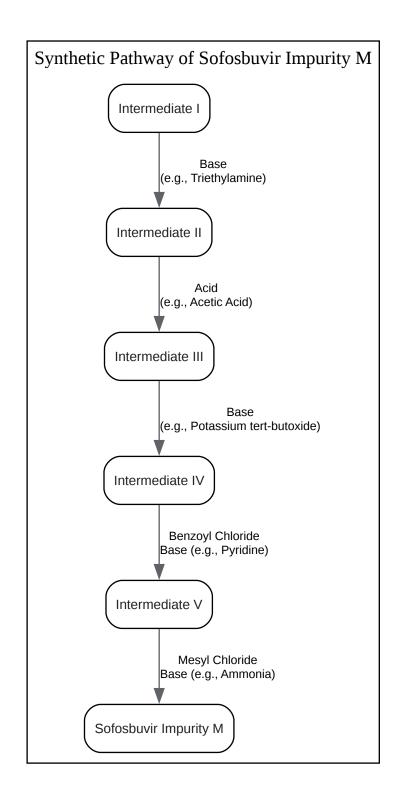
from Sofosbuvir.

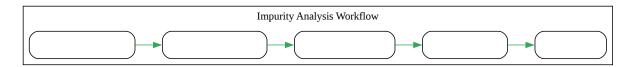
Detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectral data for the isolated **Sofosbuvir impurity M** are not publicly available. Characterization of such impurities is a standard part of the drug development process but is often contained within regulatory filings and not disseminated in the public domain. Generally, techniques such as high-resolution mass spectrometry would be used to confirm the molecular formula, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, ³¹P, COSY, HSQC, HMBC) would be employed to elucidate the specific stereochemical arrangement that distinguishes it

Synthesis of Sofosbuvir Impurity M

The synthesis of specific diastereomers of Sofosbuvir is a complex process. A method for the preparation of a Sofosbuvir impurity is disclosed in Chinese patent CN114539337A. The following is a generalized workflow based on the information in the patent, which describes a multi-step synthesis.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. acs.org [acs.org]
- To cite this document: BenchChem. [Physicochemical Characterization of Sofosbuvir Impurity M: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1495257#physicochemical-characterization-of-sofosbuvir-impurity-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com